molecular formula C8H8N2O4S B009010 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) CAS No. 103594-43-0

2,2'-Sulfonylbis(3-methoxy-2-propenenitrile)

Cat. No. B009010
M. Wt: 228.23 g/mol
InChI Key: FPNPABFCLMOUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Sulfonylbis(3-methoxy-2-propenenitrile), also known as sulcotrione, is a synthetic herbicide that is widely used in agriculture. It belongs to the class of triketone herbicides and is known for its selective action against broadleaf weeds. Sulcotrione has gained popularity as an effective herbicide due to its low toxicity and environmental impact.

Mechanism Of Action

Sulcotrione works by inhibiting the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the synthesis of carotenoids and plastoquinones in plants. This leads to the disruption of chlorophyll synthesis and ultimately results in the death of the target weeds.

Biochemical And Physiological Effects

Sulcotrione has been found to have no significant effect on the growth and development of crops. It does not affect the yield or quality of crops and has no residual effects on the soil. Sulcotrione is rapidly metabolized and degraded in the soil, making it a safe and effective herbicide.

Advantages And Limitations For Lab Experiments

Sulcotrione has several advantages for lab experiments. It has a high level of selectivity and can be used to target specific weeds without affecting the growth of crops. It is also easy to apply and has a low toxicity to non-target organisms. However, 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized and degraded in the soil, making it difficult to study its long-term effects. Additionally, 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) can only be used on certain crops and is not effective against all types of weeds.

Future Directions

There are several future directions for the study of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile). One area of research is the development of new formulations of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) that can be more effective against a wider range of weeds. Another area of research is the study of the long-term effects of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) on soil health and microbial communities. Additionally, research can be conducted to explore the potential use of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance.

Synthesis Methods

Sulcotrione is synthesized by the reaction of 2-methoxypropene with sulfur dioxide and cyanide to form the intermediate 2-cyanomethylthiirane. This intermediate is then reacted with acetaldehyde to form 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile). The overall reaction can be represented as follows:

Scientific Research Applications

Sulcotrione has been extensively studied for its herbicidal properties. It is used to control weeds in a variety of crops, including corn, soybeans, and sunflowers. Research has shown that 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) is effective against a wide range of broadleaf weeds, including pigweeds, waterhemp, and morning glories. Additionally, 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has been found to have a low toxicity to non-target organisms, making it an environmentally friendly herbicide.

properties

CAS RN

103594-43-0

Product Name

2,2'-Sulfonylbis(3-methoxy-2-propenenitrile)

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

(E)-2-[(E)-1-cyano-2-methoxyethenyl]sulfonyl-3-methoxyprop-2-enenitrile

InChI

InChI=1S/C8H8N2O4S/c1-13-5-7(3-9)15(11,12)8(4-10)6-14-2/h5-6H,1-2H3/b7-5+,8-6+

InChI Key

FPNPABFCLMOUDJ-UHFFFAOYSA-N

Isomeric SMILES

CO/C=C(/S(=O)(=O)/C(=C/OC)/C#N)\C#N

SMILES

COC=C(C#N)S(=O)(=O)C(=COC)C#N

Canonical SMILES

COC=C(C#N)S(=O)(=O)C(=COC)C#N

Other CAS RN

112831-03-5

synonyms

2,2'-bis(methoxymethylene)-2,2'-sulfonyldiacetonitrile
MMSBA

Origin of Product

United States

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